N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide
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Overview
Description
N-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring and a triazole ring. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the triazole and sulfanyl groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of thiophene derivatives with hydrazine to form the triazole ring.
Sulfurization Reactions:
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution Reactions: Substitution at the sulfur or nitrogen atoms can result in the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiol Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
N-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
N-[3-Sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide is unique due to its specific structural features. Similar compounds include:
Thiazoles: Known for their diverse biological activities.
Triazoles: Widely used in pharmaceuticals and agriculture.
Sulfur-containing Heterocycles: Common in various chemical applications.
These compounds share similarities in their heterocyclic structures but differ in their specific substituents and biological activities.
Properties
IUPAC Name |
N-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS3/c16-10(8-4-2-6-19-8)14-15-9(12-13-11(15)17)7-3-1-5-18-7/h1-6H,(H,13,17)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGZXZWSSRATOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)N2NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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